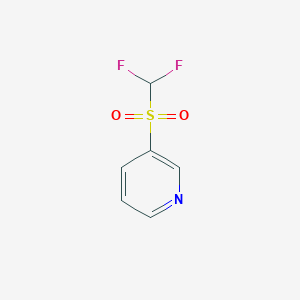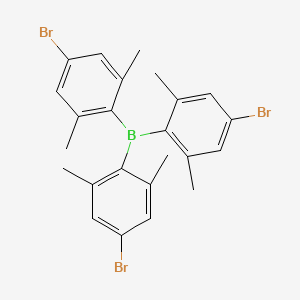
Tris(4-bromo-2,6-dimethylphenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-bromo-2,6-dimethylphenyl)borane is an organoboron compound with the molecular formula C24H24BBr3. It is known for its unique structural properties and is used in various chemical applications. The compound is characterized by the presence of three 4-bromo-2,6-dimethylphenyl groups attached to a central boron atom, making it a valuable reagent in organic synthesis and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-bromo-2,6-dimethylphenyl)borane typically involves the reaction of 4-bromo-2,6-dimethylphenyl magnesium bromide with boron trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and advanced purification techniques, such as column chromatography, are employed to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(4-bromo-2,6-dimethylphenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Substituted boranes with various functional groups.
Applications De Recherche Scientifique
Tris(4-bromo-2,6-dimethylphenyl)borane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in labeling and imaging studies due to its boron content.
Industry: It serves as a catalyst in polymerization reactions and as a precursor for advanced materials.
Mécanisme D'action
The mechanism by which Tris(4-bromo-2,6-dimethylphenyl)borane exerts its effects involves the interaction of the boron atom with various substrates. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Tris(4-methoxy-2,6-dimethylphenyl)borane: Similar in structure but with methoxy groups instead of bromine atoms.
Tris(2,4,6-trifluorophenyl)borane: Contains trifluoromethyl groups, offering different reactivity and applications.
Uniqueness: Tris(4-bromo-2,6-dimethylphenyl)borane is unique due to the presence of bromine atoms, which enhance its reactivity in substitution reactions and its utility in cross-coupling reactions. The compound’s specific structural features make it particularly effective in catalysis and organic synthesis .
Propriétés
Formule moléculaire |
C24H24BBr3 |
|---|---|
Poids moléculaire |
563.0 g/mol |
Nom IUPAC |
tris(4-bromo-2,6-dimethylphenyl)borane |
InChI |
InChI=1S/C24H24BBr3/c1-13-7-19(26)8-14(2)22(13)25(23-15(3)9-20(27)10-16(23)4)24-17(5)11-21(28)12-18(24)6/h7-12H,1-6H3 |
Clé InChI |
VOEYAZBVWMOXNF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1C)Br)C)(C2=C(C=C(C=C2C)Br)C)C3=C(C=C(C=C3C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


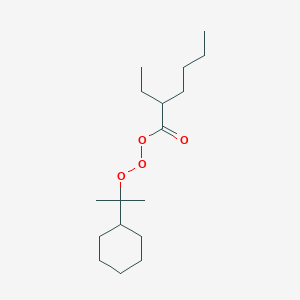

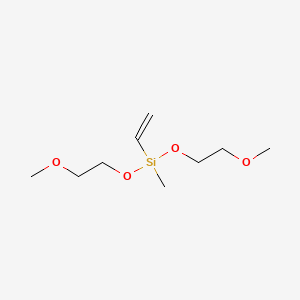
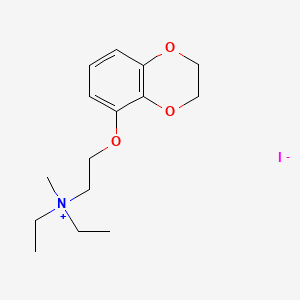
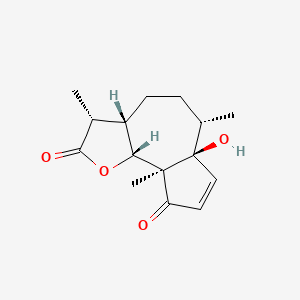

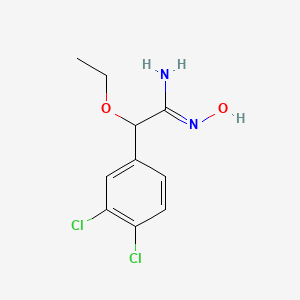

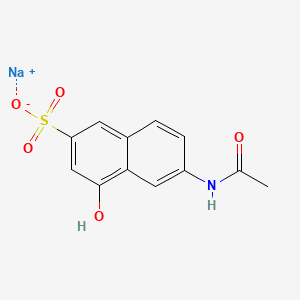
![ethyl (2E)-2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-hydroxyiminoacetate](/img/structure/B15341861.png)
![Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide](/img/structure/B15341868.png)

